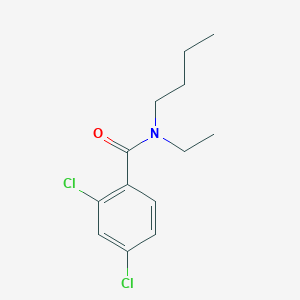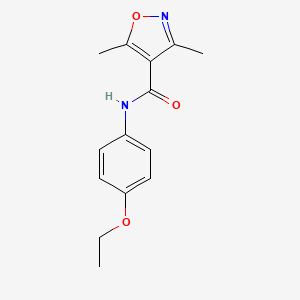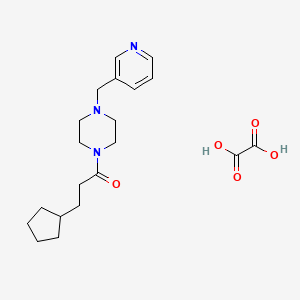![molecular formula C22H23N3O2S B4971079 4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4971079.png)
4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide, also known as THZ1, is a small molecule inhibitor that targets cyclin-dependent kinase 7 (CDK7). CDK7 is a serine/threonine kinase that is a component of the CDK-activating kinase (CAK) complex. The CAK complex is involved in the phosphorylation of CDKs, which is necessary for their activation and progression through the cell cycle. THZ1 has shown promising results in preclinical studies as a potential treatment for various types of cancer.
作用機序
4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide binds to the ATP-binding pocket of CDK7, preventing its activation and downstream phosphorylation of target proteins. CDK7 is a crucial regulator of the cell cycle and transcriptional machinery, making it an attractive target for cancer therapy. This compound has been shown to selectively target CDK7 over other CDKs, making it a promising therapeutic agent with minimal off-target effects.
Biochemical and Physiological Effects
In addition to its antitumor activity, this compound has been shown to have effects on various cellular processes. This compound treatment has been associated with decreased levels of RNA polymerase II phosphorylation, a marker of transcriptional activity. This compound has also been shown to induce DNA damage and activate the DNA damage response pathway. These effects suggest that this compound may have broader implications beyond its antitumor activity.
実験室実験の利点と制限
One advantage of 4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide is its selectivity for CDK7, which minimizes off-target effects. This compound has also shown efficacy in preclinical models of cancer, making it a promising therapeutic agent. However, this compound has limitations in terms of its pharmacokinetic properties, including poor solubility and rapid metabolism. These limitations may affect its efficacy in vivo and require further optimization for clinical use.
将来の方向性
For 4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide research include optimization of its pharmacokinetic properties and evaluation of its efficacy in preclinical models of cancer. This compound may also have potential in combination therapy with other agents, such as immune checkpoint inhibitors. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in cancer therapy.
合成法
The synthesis of 4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide involves several steps, including the formation of the thiazole ring and the attachment of the morpholine and phenyl groups. The synthesis method has been described in detail in a publication by Kwiatkowski et al. (2014).
科学的研究の応用
4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to have potent antitumor activity in various cancer cell lines, including acute myeloid leukemia, small cell lung cancer, and triple-negative breast cancer. This compound works by inhibiting CDK7, which is involved in the regulation of transcription and DNA repair. By inhibiting CDK7, this compound disrupts the transcriptional machinery of cancer cells, leading to cell cycle arrest and apoptosis.
特性
IUPAC Name |
4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-16-20(28-22(23-16)18-5-3-2-4-6-18)21(26)24-19-9-7-17(8-10-19)15-25-11-13-27-14-12-25/h2-10H,11-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKLUZLKHIZHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4970999.png)

![N~1~-(3,5-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4971008.png)
![3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4971022.png)
![N-benzyl-5-[(2,5-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4971023.png)
![N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4971029.png)


![1-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)acetone hydrochloride](/img/structure/B4971050.png)

![5-bromo-2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4971055.png)
![N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4971063.png)
![2-({N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4971071.png)
![1-(3-chlorophenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4971081.png)